![molecular formula C10H12N2O4 B179600 Diethyl pyrazine-2,5-dicarboxylate CAS No. 103150-78-3](/img/structure/B179600.png)
Diethyl pyrazine-2,5-dicarboxylate
Overview
Description
Diethyl pyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4 . The molecule of this compound is located around an inversion center. The carboxylate groups are twisted slightly with respect to the pyrazine ring, making a dihedral angle of 2.76 (19)° . In the crystal, molecules are stacked along the c axis via weak C—H⋯O hydrogen bonds .
Synthesis Analysis
The synthesis of pyrazine-2,5-dicarboxylate derivatives has been reported in the literature. For instance, an efficient two-step synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes was presented that consists of transformation of easily available corresponding dimethylpyrazines to distyryl derivatives and oxidation of the latter with the tandem system of osmium tetroxide/periodate ions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazine ring with two carboxylate groups attached at the 2 and 5 positions . The carboxylate groups are twisted slightly with respect to the pyrazine ring, making a dihedral angle of 2.76 (19)° . In the crystal, molecules are stacked along the c axis via weak C—H⋯O hydrogen bonds .
Scientific Research Applications
Corrosion Inhibition
Diethyl pyrazine-2,3-dicarboxylate has been identified as an effective corrosion inhibitor for steel in sulphuric acid solutions. Studies utilizing weight loss measurements, potentiodynamic polarisation, and electrochemical impedance spectroscopy (EIS) revealed that the compound's inhibitory action increases with concentration, reaching an 82% inhibition rate at 10−2 M concentration. This compound acts primarily as a cathodic inhibitor, and its adsorption on the steel surface aligns with the Langmuir adsorption model (Bouklah et al., 2005).
Chemical Synthesis and Derivatives
Diethyl pyrazine-2,5-dicarboxylate serves as a precursor for various chemical syntheses. It has been used as a starting material for the preparation of monocarbamoyl- and monocarboxyhydrazide derivatives. Despite challenges in converting it into certain derivatives, its structural properties make it suitable for creating a range of chemical compounds (Schut et al., 2010). Moreover, it's been used in synthesizing substituted esters of imidazoles, oxazoles, thiazoles, offering a simple and robust methodology for producing heterocyclic esters from a common acyclic precursor (Khose et al., 2014).
Biomedical Applications
Hydrophilic pyrazine derivatives of this compound have been explored as fluorescent glomerular filtration rate (GFR) tracer agents. These derivatives exhibit low plasma protein binding and comparable plasma clearance to iothalamate, a standard GFR agent. Their performance in vivo suggests potential for real-time point-of-care monitoring of GFR (Rajagopalan et al., 2011).
Material Science and Optoelectronics
This compound has been utilized in the synthesis of coordination complexes with promising photoluminescent properties. Structural studies of these complexes reveal their potential in material science applications, especially due to their strong fluorescent emissions in the solid state (Li et al., 2012).
Future Directions
The future directions for research on Diethyl pyrazine-2,5-dicarboxylate could include further investigation of its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, materials science, and chemical engineering could be explored .
properties
IUPAC Name |
diethyl pyrazine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-12-8(6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTJYMWIFZRKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Diethyl pyrazine-2,5-dicarboxylate?
A: this compound crystallizes with its molecule centered around an inversion center []. The carboxylate groups exhibit a slight twist relative to the pyrazine ring, forming a dihedral angle of 2.76° []. The crystal packing involves molecules stacking along the c-axis, facilitated by weak C—H⋯O hydrogen bonds [].
Q2: How can this compound be synthesized?
A: While the provided abstract [] focuses on the compound's structure, a separate study [] outlines a synthetic route for this compound and other heterocyclic esters. This method utilizes a common acyclic precursor and employs a C-formylation strategy to achieve the desired product [].
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